(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19803760
InChI: InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16)
SMILES:
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol

(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one

CAS No.:

Cat. No.: VC19803760

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one -

Specification

Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
IUPAC Name 2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Standard InChI InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16)
Standard InChI Key QMKVLKJZNLAHBB-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyridine ring condensed with a partially saturated quinoxaline scaffold. The fluorine atom at position 2 and the tetrahydro-pyrido framework introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The (S)-configuration at the chiral center further dictates its three-dimensional orientation, which is critical for enantioselective binding in pharmacological contexts .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H13FN2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}
Molecular Weight220.24 g/mol
CAS NumberNot publicly disclosed
Chiral Center(S)-configuration
Research Use ClassificationNon-therapeutic, investigational

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves multi-step organic reactions, including cyclization and fluorination steps. While specific protocols remain proprietary, analogous pyridoquinoxaline syntheses often employ:

  • Cyclocondensation: Reactions between diamines and diketones to form the quinoxaline core .

  • Fluorination Strategies: Electrophilic fluorination agents such as Selectfluor™ to introduce the fluorine substituent.

  • Stereoselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer .

Target ClassExample TargetsPotential Application
Neurological Receptors5-HT2C_{2C}, GABAA_AAnxiety, epilepsy
Viral EnzymesHIV-1 reverse transcriptaseAntiretroviral therapy
Fungal ProteinsCYP51 (Lanosterol demethylase)Antifungal agents

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and stereochemistry, with fluorine coupling observed in 19F^{19}\text{F}-NMR.

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases resolve enantiomers, ensuring >99% enantiomeric excess for the (S)-form.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .

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